molecular formula C19H18ClNO5S B2603649 Methyl 2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate CAS No. 1788846-15-0

Methyl 2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate

Cat. No. B2603649
CAS RN: 1788846-15-0
M. Wt: 407.87
InChI Key: OKHLZOSTRRJGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate” is a complex organic compound. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure may also include a sulfonyl group attached to a chlorophenyl group, a carbonyl group attached to the pyrrolidine ring, and a benzoate group attached via a methyl linker .

Scientific Research Applications

Transparent Polyimides Development

Research by Tapaswi et al. (2015) focused on synthesizing transparent polyimides (PIs) with high refractive indices and small birefringences. These PIs were developed through the thermal polycondensation of benzidine derivatives, showcasing potential applications in optoelectronics due to their transparency and colorlessness alongside good thermomechanical stabilities. This demonstrates the compound's utility in creating materials with specific optical properties (Tapaswi et al., 2015).

Synthesis of Key Intermediates

Xiu-lan (2009) explored the synthesis of a key intermediate, 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, from 4-chloro-2-sulfonylchloride methyl benzoate. This process demonstrates the compound's relevance in pharmaceutical synthesis, particularly as an intermediate in the production of Tianeptine (Xiu-lan, 2009).

Radical Alkenylation of C(sp3)–H Bonds

Amaoka et al. (2014) utilized a related sulfonyl compound for the direct alkenylation of C(sp3)–H bonds under photo-irradiation conditions. This methodology enables the efficient substitution of various C(sp3)–H bonds with (E)-sulfonylalkene units, offering a straightforward route to structurally complex natural products and pharmaceuticals (Amaoka et al., 2014).

Pyrrolidines Synthesis

Research by Mąkosza and Judka (2005) presented a novel synthesis of pyrrolidines through the reaction of γ-chlorocarbanions with imines. This synthesis method highlights the versatility of sulfonyl compounds in generating pyrrolidines, which are valuable in medicinal chemistry and organic synthesis (Mąkosza & Judka, 2005).

Heavy Metal Ion Adsorption

Ravikumar et al. (2011) synthesized aromatic polyamides and polythioamides with pendent chlorobenzylidine rings, derived from similar sulfonyl compounds, for heavy metal ion adsorption. This study illustrates the application of such materials in environmental pollution control, particularly in the removal of heavy metals from aqueous solutions (Ravikumar et al., 2011).

properties

IUPAC Name

methyl 2-[3-(4-chlorophenyl)sulfonylpyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO5S/c1-26-19(23)17-5-3-2-4-16(17)18(22)21-11-10-15(12-21)27(24,25)14-8-6-13(20)7-9-14/h2-9,15H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHLZOSTRRJGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.